molecular formula C17H20N2O5S B11023948 Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11023948
M. Wt: 364.4 g/mol
InChI Key: VKEFDJZFBOGGIF-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.

    Attachment of the 3-(3,4-Dimethoxyphenyl)propanoyl Group: This step involves the acylation of the thiazole ring with 3-(3,4-dimethoxyphenyl)propanoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thiazole and aromatic derivatives.

Scientific Research Applications

Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1,3-thiazole-4-carboxylate: Another thiazole derivative with similar structural features.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: A structurally related compound with different functional groups.

Uniqueness

Ethyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H20N2O5S/c1-4-24-16(21)12-10-25-17(18-12)19-15(20)8-6-11-5-7-13(22-2)14(9-11)23-3/h5,7,9-10H,4,6,8H2,1-3H3,(H,18,19,20)

InChI Key

VKEFDJZFBOGGIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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